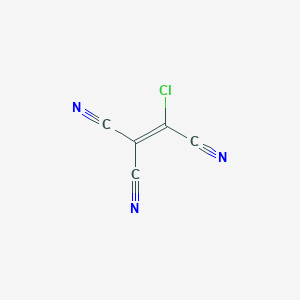

Chloroethene-1,1,2-tricarbonitrile

Beschreibung

Chloroethene-1,1,2-tricarbonitrile is a halogenated tricarbonitrile derivative characterized by an ethene backbone substituted with three cyano groups (at positions 1, 1, and 2) and a chlorine atom. Chloroethene-1,1,2-tricarbonitrile’s reactivity is likely influenced by the electron-withdrawing cyano groups and the chlorine substituent, which may act as a leaving group in substitution reactions. Its electronic structure and stability are expected to differ significantly from related compounds due to the interplay between the chloro substituent and the conjugated tricarbonitrile system.

Eigenschaften

CAS-Nummer |

33342-62-0 |

|---|---|

Molekularformel |

C5ClN3 |

Molekulargewicht |

137.53 g/mol |

IUPAC-Name |

2-chloroethene-1,1,2-tricarbonitrile |

InChI |

InChI=1S/C5ClN3/c6-5(3-9)4(1-7)2-8 |

InChI-Schlüssel |

SZAACPFXSUPRIA-UHFFFAOYSA-N |

Kanonische SMILES |

C(#N)C(=C(C#N)Cl)C#N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2-Chloroethene-1,1,2-tricarbonitrile can be synthesized through the dimerization of malononitrile in the presence of bases such as sodium hydride or sodium alkoxide . The reaction typically involves the following steps:

- Malononitrile is added to a cooled solution of potassium hydroxide in anhydrous ethanol.

- The mixture is stirred and allowed to react, forming the desired product.

Industrial Production Methods

Industrial production of 2-Chloroethene-1,1,2-tricarbonitrile follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2-Chloroethene-1,1,2-tricarbonitrile undergoes various types of chemical reactions, including:

Cycloaddition Reactions: It can participate in [4+2] cycloaddition reactions, forming six-membered rings.

Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Cycloaddition Reactions: Typically involve dienes and dienophiles with electron-attracting groups such as -CO2H or -COR.

Substitution Reactions: Common reagents include nucleophiles like amines or thiols.

Major Products Formed

Cycloaddition Reactions: Formation of heterocyclic compounds.

Substitution Reactions: Formation of substituted nitrile derivatives.

Wissenschaftliche Forschungsanwendungen

2-Chloroethene-1,1,2-tricarbonitrile has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-Chloroethene-1,1,2-tricarbonitrile involves its reactivity with various nucleophiles and electrophiles. The presence of three nitrile groups makes it a powerful electron acceptor, facilitating reactions with electron-donating groups. The chloro group can be substituted, leading to the formation of various derivatives with potential biological activity .

Vergleich Mit ähnlichen Verbindungen

Table 1: Substituent Effects on Molecular Properties

| Compound | Substituent Type | Key Structural Feature |

|---|---|---|

| Chloroethene-1,1,2-tricarbonitrile | Halogen (Cl) | Electron-withdrawing, potential leaving group |

| Systems 1–3 | Aromatic hydrazones | Extended π-conjugation, NH groups |

| Compound 64 | Amine (pyrrolidinyl) | Electron-donating, enhances nucleophilicity |

Electronic Properties and Spectroscopic Behavior

Absorption Spectra

- Systems 1–3 : Exhibit bathochromic shifts in polar solvents due to increased solvent polarity stabilizing excited states. This solvatochromism suggests strong dipole-dipole interactions .

- Chloroethene-1,1,2-tricarbonitrile : Predicted to show similar solvatochromic behavior but with altered absorption maxima due to the chloro substituent’s electron-withdrawing nature.

FTIR Characteristics

Table 2: FTIR Band Comparison

| Compound | ν(NH) (cm⁻¹) | ν(C≡N) (cm⁻¹) | ν(C=N) (cm⁻¹) |

|---|---|---|---|

| Chloroethene-1,1,2-tricarbonitrile | – | ~2210 | – |

| System 1 | 3260 | 2212 | 1611 |

| System 2 | 3208 | 2210 | 1607 |

| System 3 | 3211 | 2209 | 1603 |

Stability and Isomerism

- Systems 1–3 : Density functional theory (DFT) calculations reveal E isomers as most stable for Systems 1–2, while System 3 favors the Z isomer due to steric hindrance from the bulky anthryl group .

- Chloroethene-1,1,2-tricarbonitrile : Likely favors the E isomer due to reduced steric effects compared to System 3, though the electron-withdrawing Cl may influence torsional angles and conformational minima.

Table 3: Isomer Stability and Torsional Profiles

| Compound | Stable Isomer | Torsional Minima (N1-N2-C1-C2) |

|---|---|---|

| Chloroethene-1,1,2-tricarbonitrile | E (predicted) | Similar to Systems 1–2 |

| Systems 1–2 | E | Minima at -180°, 0°, 180° |

| System 3 | Z | Minima at -180°, 0°, 180° |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.